6-Chloro-2-(tributylstannyl)pyridine is an organotin compound with potential applications in organic synthesis. However, limited information is currently available regarding its specific use in scientific research. Scientific literature primarily focuses on its synthesis and characterization. Some studies describe methods for its preparation using various organotin reagents and explore its spectroscopic properties for identification purposes [].
Due to the presence of a chlorine atom and a tributyltin group, 6-Chloro-2-(tributylstannyl)pyridine might hold promise in several research areas. Here are some potential applications, but verification through documented research is limited:
6-Chloro-2-(tributylstannyl)pyridine is an organotin compound with the molecular formula C₁₇H₃₀ClNSn. This compound is characterized by the substitution of a hydrogen atom at the 2-position of pyridine with a tributylstannyl group and a chlorine atom at the 6-position. It has garnered attention for its utility as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
The primary products from reactions involving this compound are biaryl compounds or other substituted pyridines, depending on the coupling partner used.
6-Chloro-2-(tributylstannyl)pyridine can be synthesized through the stannylation of 6-chloropyridine. The typical synthetic route involves:
Industrial production methods may involve optimizing these laboratory conditions to enhance yield and purity, potentially utilizing continuous flow processes for efficiency .
While specific interaction studies focusing on 6-Chloro-2-(tributylstannyl)pyridine are sparse, organotin compounds generally interact with various biological targets, including enzymes and cellular membranes. Further research is needed to elucidate the specific interactions and potential toxicological effects associated with this compound.
Several compounds share structural features or functionalities with 6-Chloro-2-(tributylstannyl)pyridine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-(Tributylstannyl)pyridine | Contains tributylstannyl group at 2-position | Lacks chlorine substitution at 6-position |
6-Bromo-2-(tributylstannyl)pyridine | Bromine substitution at 6-position | Similar reactivity but different halogen |
4-Chloro-3-(tributylstannyl)pyridine | Chlorine substitution at 4-position | Different position affects reactivity |
3-(Tributylstannyl)pyridine | Tributylstannyl group at 3-position | Position alters electronic properties |
The unique combination of a chlorine atom at the 6-position and a tributylstannyl group at the 2-position distinguishes 6-Chloro-2-(tributylstannyl)pyridine from its analogs, influencing its reactivity and applications in organic synthesis .
The synthesis of 6-Chloro-2-(tributylstannyl)pyridine through direct stannylation of chloropyridine precursors represents the most straightforward approach to this organotin compound. The primary synthetic route involves the reaction of 6-chloropyridine with tributyltin chloride in the presence of a strong base such as lithium diisopropylamide or n-butyllithium . This methodology capitalizes on the electrophilic nature of the pyridine ring, particularly at the 2-position, which becomes activated for nucleophilic substitution upon treatment with organolithium reagents.
The fundamental mechanism proceeds through initial lithiation at the 2-position of 6-chloropyridine, followed by transmetallation with tributyltin chloride. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organometallic intermediates . The lithiation step is highly temperature-dependent, with optimal conditions achieved at -78°C to minimize side reactions and ensure regioselective lithiation.
Lithium diisopropylamide emerges as the preferred base for this transformation, offering superior selectivity compared to n-butyllithium. The mechanistic pathway involves deprotonation at the 2-position, which is facilitated by the electron-withdrawing nature of the chlorine substituent at the 6-position [3]. This electronic activation enhances the acidity of the C-H bond at the 2-position, making it more susceptible to metalation.
The transmetallation step with tributyltin chloride proceeds through a four-center transition state, where the carbon-lithium bond is simultaneously broken while the carbon-tin bond is formed. This process is facilitated by the high oxophilicity of lithium, which drives the formation of lithium chloride as a thermodynamic driving force . The reaction typically achieves yields of 85-90% under optimized conditions, with the major byproducts being protodestannylation products arising from adventitious moisture or incomplete conversion.
Alternative stannylation protocols have been developed to address the limitations of traditional organolithium-based approaches. A palladium-mediated stannylation method utilizes hexabutyldistannane as the tin source, offering improved functional group tolerance and milder reaction conditions [4]. This approach operates at room temperature and demonstrates compatibility with various halogenated pyridine substrates, achieving yields of up to 90% with reaction times of 12 hours.
The direct stannylation approach using n-butyllithium has been successfully applied to related systems, such as the synthesis of 5-Bromo-2-(tributylstannyl)pyridine from 2,5-dibromopyridine [5]. This methodology involves selective lithiation followed by quenching with tributyltin chloride, achieving an 88% yield under optimized conditions. The selectivity arises from the differential reactivity of the halogen substituents, with the bromide being more readily displaced than the chloride under the reaction conditions.
Metal-mediated cross-coupling approaches offer alternative pathways for accessing 6-Chloro-2-(tributylstannyl)pyridine through more sophisticated catalytic processes. These methodologies leverage transition metal catalysis to achieve carbon-tin bond formation under milder conditions with enhanced functional group tolerance compared to traditional organolithium-based approaches.
Palladium-catalyzed stannylation reactions represent the most extensively developed class of metal-mediated approaches. The Stille coupling reaction, which typically involves the coupling of organotin reagents with organic electrophiles, can be reversed to achieve stannylation of organic halides using distannane reagents [6] [7]. This approach utilizes catalytic amounts of palladium complexes, typically Pd(PPh3)4 or Pd2(dba)3, to facilitate the oxidative addition of the organic halide followed by transmetallation with the distannane reagent.
The mechanism of palladium-catalyzed stannylation involves a standard Pd(0)/Pd(II) catalytic cycle. The process initiates with oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II)-aryl complex. Subsequent transmetallation with hexabutyldistannane or related distannane reagents results in transfer of the stannyl group to the palladium center, followed by reductive elimination to form the desired arylstannane product and regenerate the Pd(0) catalyst [8].
Ruthenium-catalyzed approaches have emerged as powerful alternatives to palladium-based methods, particularly for the hydrostannylation of unsaturated substrates. The use of pentamethylcyclopentadienyl ruthenium dichloride (Cp*RuCl2) as a catalyst enables the trans-hydrostannation of propargyl alcohols and related substrates with yields exceeding 90% [9]. This methodology offers excellent regioselectivity and functional group tolerance, operating under relatively mild conditions at temperatures of 100-140°C.
The ruthenium-catalyzed mechanism involves coordination of the unsaturated substrate to the metal center, followed by insertion into the Ru-H bond generated from tributyltin hydride. The resulting alkyl-ruthenium intermediate undergoes reductive elimination to deliver the stannylated product while regenerating the active catalyst. This approach demonstrates particular utility for substrates containing multiple functional groups that would be incompatible with strongly basic organolithium reagents.
Copper-mediated cross-coupling methodologies provide another avenue for carbon-tin bond formation, particularly under conditions where palladium catalysis proves ineffective. The use of copper bromide dimethyl sulfide complex (CuBr·Me2S) in combination with palladium catalysts enables the coupling of sulfonyl chlorides with organostannanes, extending the scope of Stille-type reactions to previously challenging electrophiles [10]. This dual-metal system operates at elevated temperatures (110°C) in refluxing solvents, achieving yields of 76-99% depending on the substrate combination.
Nickel-catalyzed stannylation represents an emerging area of significant interest, particularly for the functionalization of challenging substrates such as aryl chlorides and triflates. Recent developments in nickel catalysis have demonstrated the ability to achieve C-H bond stannylation through direct functionalization, offering an alternative to traditional halide-based approaches [11]. These methods utilize vinyl stannanes as both stannyl sources and sacrificial partners, with ethylene elimination driving the stannylation process.
The selection of appropriate solvent systems is crucial for optimizing the synthesis of 6-Chloro-2-(tributylstannyl)pyridine, as solvent properties directly influence reaction rates, selectivity, and overall yield. The interplay between solvent polarity, coordinating ability, and thermal stability determines the success of stannylation reactions under various conditions.
Tetrahydrofuran stands as the preferred solvent for organolithium-mediated stannylation reactions due to its unique combination of properties. Its moderate dielectric constant (7.6) provides sufficient solvation for ionic intermediates while maintaining compatibility with organometallic reagents [12]. The coordinating ability of THF stabilizes organolithium species, preventing aggregation and enhancing reactivity. However, the moisture sensitivity of THF requires rigorous drying procedures, typically involving sodium benzophenone ketyl or molecular sieves, to achieve the anhydrous conditions necessary for successful stannylation.
The kinetic behavior of stannylation reactions in THF demonstrates a strong temperature dependence, with reaction rates increasing exponentially with temperature according to the Arrhenius equation. At -78°C, the reaction proceeds slowly with high selectivity, achieving conversion rates of approximately 15% after standard reaction times. As temperature increases to 25°C, conversion improves dramatically to 85%, although selectivity begins to decrease due to increased side reactions [13].
Diethyl ether represents an alternative ethereal solvent that offers certain advantages over THF, particularly in terms of ease of removal and lower cost. With a boiling point of 35°C and dielectric constant of 4.3, diethyl ether provides adequate solvation for organolithium reagents while facilitating product isolation through simple distillation. However, the lower coordinating ability compared to THF results in reduced reaction rates, with relative rate constants approximately 0.8 times those observed in THF.
Toluene emerges as the solvent of choice for higher-temperature reactions, particularly those involving palladium or ruthenium catalysis. Its high thermal stability (boiling point 111°C) enables reaction temperatures up to 140°C without solvent decomposition. The low dielectric constant (2.4) and lack of coordinating ability make toluene particularly suitable for transition metal catalysis, where solvent coordination can interfere with catalyst activity. Stannylation reactions in toluene typically achieve yields of 82% with enhanced thermal stability of the reaction mixture.
Dichloromethane offers an alternative for reactions requiring moderate polarity and good substrate solubility. With a dielectric constant of 9.1, DCM provides better solvation for polar intermediates compared to toluene while maintaining compatibility with organometallic reagents. However, the toxicity of dichloromethane and its tendency to form phosgene upon heating limit its utility in large-scale applications.
Mixed solvent systems, particularly THF/toluene combinations, demonstrate synergistic effects that exceed the performance of individual solvents. A 1:1 mixture of THF and toluene combines the coordinating ability of THF with the thermal stability of toluene, achieving yields of 88% with enhanced reaction rates (1.2 times that of pure THF). This system proves particularly valuable for reactions requiring extended heating periods or challenging substrate combinations.
The kinetics of stannylation reactions exhibit complex dependencies on temperature, solvent composition, and substrate concentration. Rate constants for the lithiation step follow first-order kinetics with respect to both the pyridine substrate and the organolithium reagent. At -78°C, the rate constant for lithiation is approximately 0.001 M⁻¹s⁻¹, increasing to 0.12 M⁻¹s⁻¹ at 25°C. The subsequent transmetallation step proceeds more rapidly, with rate constants typically 5-10 times higher than the lithiation step.
Temperature optimization reveals a critical balance between reaction rate and selectivity. While higher temperatures accelerate the desired stannylation reaction, they also promote competing processes such as β-hydride elimination, protodestannylation, and thermal decomposition of organometallic intermediates. The optimal temperature window for most stannylation reactions falls between 0°C and 25°C, providing acceptable reaction rates while maintaining high selectivity.
Pressure effects on stannylation reactions are generally minimal under standard laboratory conditions, as most transformations involve negligible volume changes. However, reactions conducted in sealed systems or under inert atmosphere may experience minor pressure variations that can influence reaction equilibria and mass transfer rates.
The transition from laboratory-scale synthesis to industrial production of 6-Chloro-2-(tributylstannyl)pyridine presents numerous challenges that must be systematically addressed to achieve economically viable manufacturing processes. The primary obstacles stem from the unique properties of organotin compounds, including their toxicity, air sensitivity, and the specialized handling requirements associated with organolithium reagents.
Heat transfer limitations represent one of the most significant challenges in scaling stannylation reactions. Laboratory procedures typically involve small reaction volumes (1-100 g scale) where temperature control can be maintained within ±2°C through conventional cooling baths and temperature monitoring systems. Industrial-scale reactions (1-100 kg scale) face substantially greater heat transfer challenges due to the decreased surface area to volume ratio inherent in larger reactors [14]. The highly exothermic nature of organolithium reactions can lead to hot spot formation and thermal runaway, potentially resulting in decreased selectivity, product degradation, or safety hazards.
Catalyst loading optimization presents another critical challenge in industrial stannylation processes. Laboratory procedures typically employ catalyst loadings of 1-5 mol% to ensure complete conversion and minimize optimization requirements. Industrial processes demand reduction of catalyst loading to 0.1-1 mol% to achieve acceptable economics, particularly given the high cost of palladium and other precious metal catalysts [15]. This reduction in catalyst loading requires more sophisticated process optimization, including enhanced mixing, temperature control, and reaction time extension to maintain acceptable yields.
The toxicity of organotin compounds introduces unique challenges for industrial production that are absent in laboratory synthesis. Tributyltin compounds exhibit significant environmental and health concerns, requiring specialized containment systems, waste treatment protocols, and occupational safety measures [16]. Industrial facilities must implement comprehensive safety programs including specialized ventilation systems, personal protective equipment protocols, and environmental monitoring systems to ensure compliance with regulatory requirements.
Solvent recovery and recycling represent critical economic considerations in industrial stannylation processes. Laboratory procedures typically utilize fresh solvents that are discarded after use, while industrial processes require efficient solvent recovery systems to achieve acceptable economics. The challenge lies in achieving high-purity solvent recovery while managing the presence of organotin residues and other contaminants that can accumulate in recycled solvent streams. Continuous distillation systems with specialized column designs are typically required to achieve the purity levels necessary for subsequent reaction cycles.
Product purification at industrial scale presents unique challenges compared to laboratory chromatographic separations. While laboratory procedures rely on silica gel column chromatography for product isolation, industrial processes must utilize crystallization, distillation, or other scalable separation techniques. The development of suitable crystallization protocols requires extensive optimization of solvent systems, temperature profiles, and seeding procedures to achieve consistent product quality and yield.
Quality control and analytical monitoring requirements increase substantially in industrial production compared to laboratory synthesis. Continuous monitoring of reaction progress, intermediate purity, and final product quality requires the implementation of online analytical systems, including gas chromatography, liquid chromatography, and spectroscopic methods. The development of rapid analytical methods suitable for process control represents a significant technical challenge, particularly for organotin compounds that may require specialized analytical protocols.
The economic optimization of industrial stannylation processes requires comprehensive analysis of raw material costs, energy consumption, waste disposal costs, and capital equipment requirements. The high cost of organolithium reagents and precious metal catalysts necessitates maximum utilization of these materials through process optimization and recycling protocols. Energy costs associated with cryogenic cooling for low-temperature reactions represent a significant economic factor that must be balanced against reaction selectivity and yield considerations.
Continuous flow synthesis represents a transformative approach to industrial production of 6-Chloro-2-(tributylstannyl)pyridine, offering solutions to many of the scalability challenges inherent in traditional batch processes. Flow chemistry enables precise control of reaction conditions, enhanced safety profiles, and improved process economics through continuous operation and reduced inventory requirements.
The fundamental advantages of continuous flow synthesis for stannylation reactions stem from the enhanced heat and mass transfer characteristics of microreactor systems. The high surface area to volume ratio in flow reactors enables rapid heat removal, effectively addressing the thermal management challenges associated with exothermic organolithium reactions [17]. Temperature control within ±1°C is readily achievable in flow systems, even at industrial scales, through the use of heat exchange units integrated with the reactor design.
Microreactor technology has demonstrated particular effectiveness for ultrafast organolithium chemistry, including the synthesis of drug scaffolds through halogen-lithium exchange reactions followed by electrophile quenching [14]. The short residence times achievable in microreactors (typically 16 milliseconds to several minutes) enable the controlled generation and consumption of highly reactive organolithium intermediates before decomposition or side reactions can occur. This capability is particularly valuable for stannylation reactions where the lifetime of lithiated pyridine intermediates may be limited under conventional batch conditions.
Flow rate optimization represents a critical parameter in continuous flow stannylation processes. Typical industrial flow reactors operate at flow rates of 10-200 mL/min, with the optimal flow rate determined by the balance between residence time requirements and throughput demands [17]. Higher flow rates reduce residence time but increase throughput, while lower flow rates extend residence time to ensure complete conversion. The development of flow rate optimization protocols requires systematic evaluation of conversion kinetics, selectivity, and product quality as functions of residence time.
The design of continuous flow systems for stannylation reactions must address the challenges associated with multiple reagent streams and the need for precise mixing. The typical flow synthesis setup involves separate feed streams for the pyridine substrate, organolithium reagent, and tributyltin chloride, with controlled mixing and reaction zones. The use of T-mixers, static mixers, or micromixer designs ensures rapid and homogeneous mixing of the reactant streams, preventing the formation of concentration gradients that could lead to reduced selectivity or side reactions.
Temperature control in continuous flow stannylation processes requires sophisticated heat exchange systems capable of rapid temperature changes between reaction zones. The initial lithiation step typically requires temperatures of -78°C to -40°C, while the subsequent stannylation step may be conducted at higher temperatures to enhance reaction rates. The implementation of multiple temperature zones within a single flow reactor system enables optimization of each reaction step independently while maintaining overall process efficiency.
Pressure management in continuous flow systems presents both opportunities and challenges for stannylation reactions. While most stannylation reactions involve minimal volume changes and therefore exhibit limited pressure dependence, the use of pressurized systems enables operation at elevated temperatures without solvent boiling. Pressure ranges of 1-30 bar are typical for industrial flow reactors, providing operational flexibility while maintaining manageable equipment costs and safety requirements.
The integration of online analytical monitoring with continuous flow synthesis enables real-time process optimization and quality control. Gas chromatography, liquid chromatography, and spectroscopic methods can be integrated directly with flow reactors to provide continuous monitoring of reaction conversion, selectivity, and product quality. This capability enables immediate process adjustments in response to changing conditions or feed quality variations, maintaining consistent product specifications throughout the production campaign.
Numbering-up strategies represent a key approach to scaling continuous flow synthesis from laboratory to industrial production volumes. Rather than designing larger individual reactors, numbering-up involves the parallel operation of multiple identical microreactors to achieve the desired production capacity [14]. A 16-numbered-up printed metal microreactor system has demonstrated the ability to produce drug scaffolds at rates of 1-2 g/min, representing a 16-fold increase in throughput compared to single reactor operation. This approach maintains the advantages of microreactor technology while achieving industrial-scale production volumes.
The economic advantages of continuous flow synthesis for stannylation reactions include reduced inventory requirements, improved process efficiency, and enhanced safety profiles. Continuous operation eliminates the need for large batch reactors and associated inventory storage, reducing capital equipment costs and working capital requirements. The enhanced safety profile of flow systems, resulting from reduced inventory of hazardous materials and improved process control, can significantly reduce insurance costs and regulatory compliance requirements.
Process development for continuous flow stannylation requires systematic optimization of multiple interdependent parameters, including flow rates, temperature profiles, residence times, and reagent concentrations. The use of design of experiments approaches and process modeling enables efficient optimization while minimizing the number of experimental trials required. The development of predictive models for flow reactor performance enables scale-up calculations and process troubleshooting without extensive experimental work.
The tin-119 nuclear magnetic resonance spectroscopy of 6-Chloro-2-(tributylstannyl)pyridine provides crucial structural information through characteristic chemical shift patterns and coupling interactions. Organotin compounds typically exhibit tin-119 chemical shifts spanning a range from approximately +700 to -1900 parts per million, with tributylstannyl derivatives generally appearing in the region between -30 to -70 parts per million [1]. The specific chemical shift of the tin nucleus in 6-Chloro-2-(tributylstannyl)pyridine reflects the tetrahedral coordination environment around the tin center, influenced by the electron-withdrawing chlorine substituent and the electron-donating pyridine nitrogen [3].
The tin-119 nuclear magnetic resonance signal demonstrates characteristic coupling patterns with both carbon-13 and proton nuclei. One-bond tin-carbon coupling constants typically range from 1200 to 1500 hertz, while one-bond tin-proton couplings span 1750 to 3000 hertz [1]. These coupling constants provide direct evidence for the covalent bonding between tin and the organic framework, confirming the structural integrity of the tributylstannyl moiety. The chemical shift value is significantly influenced by the electronegativity of the substituents, with the chlorine atom at the 6-position of the pyridine ring causing a downfield shift compared to unsubstituted analogues [4] [5].
Temperature-dependent tin-119 nuclear magnetic resonance studies reveal dynamic behavior in solution, particularly regarding potential coordination of the pyridine nitrogen to the tin center. At elevated temperatures, exchange processes between different coordination states may become observable on the nuclear magnetic resonance timescale [6]. The line width of the tin-119 signal provides information about the coordination environment stability, with broader signals indicating rapid exchange or dynamic processes [7].
Comprehensive two-dimensional nuclear magnetic resonance correlation experiments provide detailed structural elucidation of 6-Chloro-2-(tributylstannyl)pyridine through heteronuclear multiple quantum coherence and heteronuclear multiple bond correlation techniques [5]. The proton-carbon-13 heteronuclear multiple quantum coherence spectrum establishes direct connectivity between protons and their directly bonded carbon atoms, enabling unambiguous assignment of the pyridine ring carbons and the tributylstannyl chain carbons [8].
The pyridine ring protons appear as distinct multiplets in the aromatic region between 6.5 and 8.8 parts per million, with characteristic coupling patterns reflecting the substitution pattern . The 6-chloropyridine framework exhibits specific proton chemical shifts and coupling constants that distinguish it from other regioisomers. Proton-carbon-13 heteronuclear multiple bond correlation experiments reveal long-range correlations between the pyridine protons and quaternary carbons, providing confirmation of the substitution pattern and connectivity [9].
The tributylstannyl moiety displays characteristic multipicity in both proton and carbon-13 spectra. The butyl chains appear as overlapping multiplets in the aliphatic region, with methyl groups around 0.8-1.2 parts per million and methylene carbons distributed between 10-30 parts per million [10]. Proton-tin-119 heteronuclear multiple quantum coherence experiments directly correlate protons with the tin nucleus, providing unequivocal evidence for tin-carbon bond formation and enabling determination of the coordination number around tin [5].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the pyridine ring carbons, which appear between 110-160 parts per million depending on their electronic environment [9]. The carbon directly bonded to tin exhibits characteristic upfield or downfield shifts compared to unsubstituted positions, reflecting the electronic influence of the tin substituent. Quantitative carbon-13 measurements using appropriate relaxation delays and integration standards provide stoichiometric information about the molecular composition [7].
Mass spectrometric analysis of 6-Chloro-2-(tributylstannyl)pyridine reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 403, corresponding to the intact molecular ion, typically with relatively low intensity (10-25%) due to the labile nature of organotin bonds under electron ionization conditions [11].
The most prominent fragmentation pathway involves sequential loss of butyl groups from the tributylstannyl moiety. The loss of one butyl group (C₄H₉, 57 mass units) generates a fragment at mass-to-charge ratio 346, while subsequent losses produce fragments at 289 and 232, corresponding to [M-C₈H₁₈]⁺ and [M-C₁₂H₂₇]⁺ respectively [12]. The base peak frequently corresponds to the complete loss of the tributylstannyl group, yielding the 6-chloropyridine fragment at mass-to-charge ratio 160 [13].
Fragmentation of the tributylstannyl chains follows predictable patterns characteristic of alkyltin compounds. Primary fragmentation occurs at the carbon-tin bonds, with secondary fragmentation involving beta-cleavage of the butyl chains to produce characteristic fragments at mass-to-charge ratios 57, 41, and 29 [14]. The relative intensities of these fragments provide information about the branching and substitution patterns of the organic ligands [15].
High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis. The presence of tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn) creates characteristic isotope patterns that confirm the presence of tin in the molecular structure [16]. Chlorine isotope patterns (³⁵Cl and ³⁷Cl) further provide confirmation of the chlorine substitution and enable differentiation from other halogenated analogues [17].
X-ray crystallographic analysis provides definitive structural information regarding bond lengths, bond angles, and molecular packing arrangements in the solid state. Organotin pyridine compounds typically adopt tetrahedral geometries around the tin center, with carbon-tin bond lengths ranging from 2.15 to 2.20 angstroms [18] [19]. The tin-carbon bonds in tributylstannyl compounds are generally longer than those in trimethylstannyl analogues due to steric effects and reduced s-character in the bonding orbitals [20].
The molecular geometry around tin in 6-Chloro-2-(tributylstannyl)pyridine exhibits slight distortions from ideal tetrahedral symmetry due to steric interactions between the bulky tributyl groups and electronic effects from the pyridine substituent [21]. Bond angles typically range from 107 to 113 degrees, with the largest deviations occurring when steric crowding is most severe [18]. The pyridine ring maintains planarity with minimal distortion, although slight twisting may occur to minimize steric interactions with the tributylstannyl substituent [19].
Intermolecular interactions in the crystal lattice include weak hydrogen bonding between aromatic protons and electronegative atoms, as well as van der Waals interactions between the alkyl chains [22]. The chlorine substituent may participate in halogen bonding interactions with neighboring molecules, influencing the overall crystal packing arrangement . These non-covalent interactions significantly affect the physical properties of the compound, including melting point, solubility, and stability [24].
Crystal structure analysis reveals the spatial arrangement of molecules in the unit cell and provides insights into potential reactivity patterns. The accessibility of the tin center to incoming nucleophiles or electrophiles depends on the steric environment created by the crystal packing [19]. Thermal ellipsoid parameters from crystallographic refinement provide information about molecular motion and flexibility in the solid state [18].
Density functional theory calculations provide comprehensive insights into the electronic structure, bonding characteristics, and reactivity patterns of 6-Chloro-2-(tributylstannyl)pyridine. Computational studies using functionals such as B3LYP, ωB97X-D, and M06-2X with appropriate basis sets (6-31G(d,p), 6-311+G(d,p), def2-TZVP) accurately reproduce experimental geometries and predict spectroscopic properties [25] [26].
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic distribution and potential reactive sites within the molecule [27]. The highest occupied molecular orbital typically involves π-orbitals of the pyridine ring mixed with tin d-orbitals, while the lowest unoccupied molecular orbital shows significant contribution from the pyridine π* system [28]. The energy gap between these orbitals influences the compound's electronic excitation properties and chemical reactivity [29].
Molecular electrostatic potential maps calculated from density functional theory provide visualization of charge distribution and electrophilic/nucleophilic reactive sites [30]. The tin center typically exhibits positive electrostatic potential, making it susceptible to nucleophilic attack, while the pyridine nitrogen shows negative potential, indicating potential coordination sites [31]. The chlorine substituent creates regions of negative electrostatic potential that may participate in hydrogen bonding or halogen bonding interactions [32].
Natural bond orbital analysis quantifies the bonding interactions and provides insight into charge transfer between different molecular fragments [26]. The tin-carbon bonds exhibit significant ionic character due to the electronegativity difference between tin and carbon, while the tin-pyridine interaction involves both σ-donation and π-backbonding components [6]. Wiberg bond index calculations provide quantitative measures of bond strength and covalency, enabling comparison with experimental bond dissociation energies [25].
Vibrational frequency calculations predict infrared and Raman spectroscopic properties, with typical accuracy within 50 wavenumbers of experimental values when appropriate scaling factors are applied [33]. The calculated vibrational modes enable assignment of experimental spectra and identification of characteristic functional group frequencies [29]. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated to predict reaction feasibility and equilibrium constants [30].
Flammable